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Compound of Interest

Compound Name: Cefdinir

Cat. No.: B1668824

Cefdinir is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of
activity against both Gram-positive and Gram-negative bacteria. Developed by Fujisawa
Pharmaceutical Co., Ltd. (now Astellas Pharma), it was first approved for medical use in Japan
in 1991 and later by the US FDA on December 4, 1997.[1][2] This document provides a
detailed technical guide on the core aspects of its early discovery, synthesis, mechanism of
action, and preclinical and clinical development.

Discovery and Rationale for Development

The research and development of new oral cephalosporins in the late 1970s aimed to identify
compounds with potent antibacterial activity, particularly against emerging -lactamase-
producing strains, and good oral bioavailability.[3] Fujisawa's research program initially focused
on modifying existing injectable third-generation cephalosporins to improve their absorption
from the gastrointestinal tract.[3]

The starting point for this research was ceftizoxime, an injectable cephalosporin that showed a
modest urinary excretion rate after oral administration in rats, suggesting some level of intrinsic
absorption.[3] Researchers hypothesized that modifying the oxime moiety could enhance this
property. This line of inquiry first led to the discovery of cefixime, which had excellent activity
against Gram-negative bacteria but was less potent against Gram-positive organisms like
Staphylococcus aureus.[3][4]

This limitation prompted a second research goal: to develop a new oral cephem with a more
balanced spectrum, including enhanced activity against Gram-positive bacteria.[3] By further
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exploring structure-activity relationships, researchers at Fujisawa discovered that a
hydroxyimino group at the 7-position of the cephalosporin nucleus provided the desired
balanced spectrum. This led to the identification and development of Cefdinir (initially coded as
FK482).[3] The key structural features of Cefdinir include a 7p-[2-(2-aminothiazol-4-yl)-2-(2)-
hydroxyiminoacetamido] side chain and a 3-vinyl group, which contribute to its antibacterial
spectrum and oral activity.[4][5]

Chemical Synthesis

The synthesis of Cefdinir involves the coupling of a protected 7-amino-3-vinyl-3-cephem-4-
carboxylic acid (7-AVCA) core with a side chain, followed by deprotection. One of the early
patented methods involves the acylation of the primary amine of the 7-AVCA intermediate with
4-bromo-3-oxobutanoyl bromide.[1] The resulting amide's active methylene group is then
nitrosated with sodium nitrite to form an oxime.[1] The final key step is the reaction of the
bromoketone functional group with thiourea, which forms the aminothiazole ring of Cefdinir.[1]
The final product is obtained after removing the carboxyl protecting group, often a benzhydryl
ester, using an acid like trifluoroacetic acid.[1][6]

Various synthetic routes have been developed to improve yield, purity, and industrial-scale
feasibility, often involving different protecting groups and activated esters for the side-chain
coupling reaction.[2][7][8]
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Cefdinir Synthesis Pathway
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Caption: A simplified workflow of an early Cefdinir synthesis method.
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Mechanism of Action

Cefdinir is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell
wall.[9][10] Its primary targets are penicillin-binding proteins (PBPs), which are essential
enzymes for the final steps of peptidoglycan synthesis.[9] Peptidoglycan provides structural
integrity to the bacterial cell wall.[9] By binding to and inactivating these PBPs, Cefdinir
prevents the cross-linking of peptidoglycan chains.[9] This disruption leads to a weakened cell
wall, causing the bacterial cell to lyse and die.[11]

A key advantage of Cefdinir is its stability in the presence of many common plasmid-mediated
B-lactamase enzymes.[12][13] These enzymes are a primary mechanism of resistance for
many bacteria against -lactam antibiotics. Cefdinir's resistance to hydrolysis by these
enzymes allows it to remain effective against many strains that are resistant to other penicillins
and cephalosporins.[5][14]
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Caption: The mechanism of Cefdinir's bactericidal action.

In Vitro and In Vivo Efficacy

Early in vitro evaluations demonstrated Cefdinir's potent, broad-spectrum activity. Standard
agar dilution methods were commonly used to determine the Minimum Inhibitory
Concentrations (MICs).[15] Cefdinir showed excellent activity against key respiratory and skin
pathogens.[12][13] It is particularly active against Streptococcus pneumoniae (penicillin-
susceptible), Streptococcus pyogenes, Haemophilus influenzae (including B-lactamase
producing strains), Moraxella catarrhalis (including B-lactamase producing strains), and
methicillin-susceptible Staphylococcus aureus.[16][17][18] Its activity against
Enterobacteriaceae was found to be superior to many other oral antibiotics tested at the time.
[15] However, like other third-generation cephalosporins, it has little activity against
Pseudomonas aeruginosa, oxacillin-resistant staphylococci, and enterococci.[16][17]

Table 1: Comparative In Vitro Activity (MIC90 in pg/mL) of Cefdinir and Other Oral
Cephalosporins

Organism Cefdinir Cefixime Cefpodoxime Cefaclor
S. aureus

(Oxacillin- 1 32 8 >64
sensitive)

S. pneumoniae 0.5 0.5 0.25 4

S. pyogenes <0.015 <0.06 <0.06 0.25
H. influenzae 0.25 <0.015 0.125 8

M. catarrhalis 0.25 0.25 0.5 2

E. coli 2 0.125 1 >64

K. pneumoniae 1 <0.015 0.25 >64

Data compiled from multiple sources.[16][17]
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Preclinical studies in mouse infection models confirmed the potent in vivo activity of orally
administered Cefdinir.[19] These studies were crucial for establishing dosage and predicting
clinical success. For example, in models of lethal systemic infection, Cefdinir demonstrated
low protective dose 50% (PD50) values.[19]

Table 2: In Vivo Efficacy of Cefdinir in Mouse Infection Models

Infection Model Pathogen PD50 (mg/kg)
. . S. aureus (B-lactamase
Lethal Systemic Infection . 2.7
negative)

) ) S. aureus (B-lactamase
Lethal Systemic Infection N 2.3
positive)

S. aureus (B-lactamase
Subcutaneous Abscess ) 11
negative)

S. aureus (B-lactamase
Subcutaneous Abscess - 24
positive)

) ) H. influenzae (B-lactamase
Lethal Systemic Infection ) 5.8
negative)

] ) H. influenzae (B-lactamase
Lethal Systemic Infection - 3.1
positive)

Source: Diagnostic Microbiology and Infectious Disease, 1994.[19]

Subsequent clinical trials in humans demonstrated Cefdinir's efficacy in treating a range of
mild-to-moderate infections.[12][14] In trials for community-acquired pneumonia, Cefdinir
showed clinical cure rates of 80%, comparable to cefaclor (79%), with an overall pathogen
eradication rate of 91%.[20][21] It also proved effective for acute bacterial exacerbations of
chronic bronchitis, sinusitis, pharyngitis, and uncomplicated skin infections.[14]

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Cefdinir supports convenient once or twice-daily dosing.[12][14]
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e Absorption: It is rapidly absorbed after oral administration, with peak plasma concentrations
occurring 2 to 4 hours post-dose.[12][20]

 Distribution: Cefdinir distributes into various tissues, including the middle ear, tonsils, and
lungs.[11][14] It is approximately 60-70% bound to plasma proteins.[20]

o Metabolism and Excretion: Cefdinir is not appreciably metabolized, and its activity is
primarily due to the parent drug.[20][22][23] It is eliminated principally via renal excretion,
with a mean plasma elimination half-life of about 1.5 to 1.8 hours in adults with normal renal
function.[12][22][24]

Table 3: Key Pharmacokinetic Parameters of Cefdinir in Adults

Parameter Value

Time to Peak Plasma Concentration

(Tmax) 2 -4 hours
Plasma Elimination Half-Life (t1/2) ~1.7 hours
Plasma Protein Binding 60 - 70%
Apparent Oral Clearance (300 mg dose) 11.6 mL/min/kg
Renal Clearance 2.0 mL/min/kg

Percent of Dose Excreted Unchanged in Urine 11.6% - 18.4%

Data compiled from multiple sources.[20][22][23]

The safety profile of Cefdinir was found to be similar to other oral cephalosporins. The most
commonly reported adverse events in clinical trials were diarrhea, nausea, and skin rash.[1][12]

Experimental Protocols

o Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's
instructions, sterilized, and cooled to 45-50°C.
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 Antibiotic Dilution: Serial twofold dilutions of Cefdinir are prepared in a suitable solvent and
added to the molten agar to achieve the desired final concentrations.

e Inoculum Preparation: Bacterial isolates are grown to a logarithmic phase in a broth medium.
The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to
approximately 1.5 x 108 colony-forming units (CFU)/mL. The inoculum is then diluted to yield
a final concentration of approximately 104 CFU per spot on the agar plate.

 Inoculation: The prepared bacterial suspensions are applied to the surface of the antibiotic-
containing agar plates using a multipoint inoculator.

e |ncubation: Plates are incubated at 35°C for 16-20 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.[15]

o Animal Model: Groups of mice (e.g., Swiss Webster) of a specific age and weight are used.

« Infection Challenge: Mice are challenged via intraperitoneal injection with a bacterial
suspension containing a predetermined number of CFUs (e.g., 10-100 times the LD50) of
the test pathogen (e.g., S. aureus or H. influenzae).

o Drug Administration: Cefdinir is prepared in a suitable vehicle (e.g., carboxymethyl
cellulose) and administered orally via gavage at various dose levels at specified time points
post-infection (e.g., 1 and 5 hours).

o Observation: Animals are observed for a defined period (e.g., 4-7 days) for mortality.

o PD50 Calculation: The protective dose 50% (PD50), the dose required to protect 50% of the
infected mice from death, is calculated using a statistical method such as the probit method.
[19]

Conclusion

The development of Cefdinir was a significant advancement in the field of oral antibiotics.
Stemming from a targeted research program at Fujisawa Pharmaceutical, it successfully
addressed the need for an oral cephalosporin with a balanced spectrum of activity against
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common Gram-positive and Gram-negative pathogens, including many (3-lactamase-producing
strains. Its favorable pharmacokinetic profile, demonstrated in vitro and in vivo efficacy, and
manageable safety profile established it as a valuable therapeutic option for a range of mild-to-
moderate community-acquired infections. The early development history of Cefdinir serves as
a case study in rational drug design, moving from a defined clinical need to a successful
therapeutic agent through systematic chemical modification and rigorous preclinical and clinical
evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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